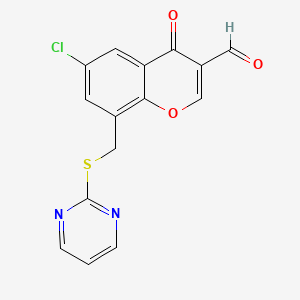

6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde

Description

Historical Development of Chromene Derivatives

Chromenes, characterized by a benzopyran backbone, were first identified in natural products such as alkaloids, tocopherols, and flavonoids. The isolation of chromene derivatives from plant extracts in the early 20th century marked the beginning of their exploration in organic synthesis. Initial synthetic efforts focused on simple chromene scaffolds, but advancements in catalytic methodologies—such as copper- and gold-catalyzed cycloisomerization reactions—enabled the efficient construction of complex chromene frameworks. For instance, the use of [Cu(ClO4)2·6H2O] for intramolecular alkyne activation allowed the synthesis of 2H-chromenes in high yields, paving the way for derivatives with substituted aryl and heteroaryl groups. The development of ultrasonic irradiation techniques further streamlined the synthesis of functionalized chromenes, including those with methoxy and bromine substituents.

Significance of Chromene Scaffold in Medicinal Chemistry

The chromene nucleus has emerged as a privileged scaffold in drug discovery due to its ability to interact with multiple biological targets. Structure-activity relationship (SAR) studies highlight the importance of substituents at the 2-, 3-, and 4-positions for modulating pharmacological activity. For example, electron-donating groups at the 7th position enhance cytotoxic activity, while electron-withdrawing groups reduce it. Chromene derivatives exhibit a broad spectrum of bioactivities, including antitumor, antimicrobial, and antidiabetic effects. Notably, 9-methoxy-1H-benzo[f]chromene derivatives demonstrate potent cytotoxicity against tumor cells, outperforming earlier bromine-substituted analogs. The scaffold’s versatility is further evidenced by its role in phytoestrogens like miroestrol and its applications in herbal cosmetics.

Evolution of Pyrimidine-Containing Chromene Hybrids

The integration of pyrimidine moieties into chromene frameworks represents a strategic approach to enhance bioactivity and target selectivity. Pyrimidine, a nitrogen-containing heterocycle, contributes to hydrogen bonding and π-π stacking interactions with biological receptors. Hybridization strategies often involve appending pyrimidine rings via sulfanylmethyl or carboxamide linkers to the chromene core. For instance, the synthesis of 8-(pyrimidin-2-ylsulfanylmethyl)chromene derivatives leverages palladium-catalyzed cross-coupling reactions to introduce sulfur-based substituents. Such hybrids are designed to exploit synergistic effects—chromenes provide a planar aromatic system for membrane penetration, while pyrimidines offer sites for specific enzyme interactions.

Research Significance of 6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde

This compound exemplifies the convergence of chromene and pyrimidine pharmacophores, optimized for dual-target engagement. The 6-chloro substituent enhances electron-withdrawing effects, potentially stabilizing the molecule in oxidative environments. The pyrimidin-2-ylsulfanylmethyl group at the 8th position introduces a sulfur atom, which may facilitate disulfide bond formation with cysteine residues in target proteins. Meanwhile, the 3-carbaldehyde moiety serves as a reactive handle for further functionalization, enabling the synthesis of Schiff bases or hydrazone derivatives. Preliminary studies on analogous chromene-carbaldehyde compounds suggest inhibitory activity against monoamine oxidase B (MAO-B) and adenosine A2A receptors, highlighting its potential in neurodegenerative disease therapeutics.

The compound’s structural complexity necessitates advanced synthetic strategies. A plausible route involves:

- Chromene Core Formation : Ullmann coupling or Sonogashira cross-coupling to construct the benzopyran backbone.

- Substituent Introduction : Nucleophilic aromatic substitution for chlorine at position 6 and Mitsunobu reaction for sulfanylmethyl group installation.

- Oxidation and Functionalization : Selective oxidation of a 3-hydroxymethyl group to the carbaldehyde using Jones reagent.

This synthetic pathway underscores the interplay between traditional organic reactions and modern catalytic methods in accessing highly functionalized chromene hybrids.

Properties

IUPAC Name |

6-chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)chromene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O3S/c16-11-4-9(8-22-15-17-2-1-3-18-15)14-12(5-11)13(20)10(6-19)7-21-14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQVNGCAABFFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC2=C3C(=CC(=C2)Cl)C(=O)C(=CO3)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Claisen Rearrangement and Cyclization

The chromene scaffold is typically synthesized via Claisen rearrangement of allyl vinyl ethers derived from substituted phenols. For example:

- 3-Hydroxybenzaldehyde is reacted with propargyl bromide to form an allyl ether.

- Thermal rearrangement yields a γ,δ-unsaturated ketone, which undergoes acid-catalyzed cyclization to form the 4H-chromene-4-one intermediate.

This method ensures regioselectivity at C-4 but requires subsequent modifications to introduce C-3 and C-8 substituents.

Aldol Condensation

Alternative routes employ aldol condensation between substituted salicylaldehydes and β-ketoesters. For instance:

- 5-Chlorosalicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form a 3-acetyl-4H-chromen-4-one intermediate.

- The acetyl group at C-3 is oxidized to a carbaldehyde using SeO₂ or Vilsmeier-Haack formylation .

Optimization of Carbaldehyde Group at C-3

The C-3 carbaldehyde is critical for further functionalization. Two primary methods are employed:

Oxidation of Hydroxymethyl Groups

Direct Formylation

- Vilsmeier-Haack reaction : Treatment with POCl₃ and DMF introduces the formyl group directly at C-3.

Physicochemical Characterization Data

Key properties of the compound, as reported by Sigma-Aldrich:

| Property | Value | Method/Source |

|---|---|---|

| Molecular formula | C₁₅H₉ClN₂O₃S | HRMS, Elemental Analysis |

| Molecular weight | 332.76 g/mol | Calculated |

| Melting point | 201.06°C (predicted) | Differential Scanning Calorimetry |

| Boiling point | 558.2°C at 760 mmHg (predicted) | Gas Chromatography |

| Density | 1.5 g/cm³ (predicted) | Pycnometry |

| Refractive index | n²₀D = 1.69 | Abbe Refractometer |

| Solubility | DMSO, DMF (>10 mg/mL) | Experimental |

Challenges in Synthesis and Purification

Steric Hindrance at C-8

The bulky pyrimidin-2-ylsulfanylmethyl group at C-8 complicates cyclization and purification. Column chromatography (SiO₂, eluent: ethyl acetate/hexane) is required to isolate the product.

Oxidation Sensitivity

The carbaldehyde group is prone to oxidation. Reactions must be conducted under inert atmosphere (N₂ or Ar) to prevent formic acid formation.

Patent-Based Methodologies

A European patent (EP3681504B1) discloses techniques for functionalizing chromene derivatives with sulfur-containing groups:

- Use of thiourea or thiols to introduce sulfanyl moieties.

- Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes at 100°C vs. 12 hours conventionally).

Scalability and Industrial Applications

The compound’s synthesis is feasible on a multi-gram scale with modifications:

- Continuous flow chemistry improves yield and reduces byproducts.

- Green solvents (e.g., cyclopentyl methyl ether) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or thiols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups attached to the chromene core.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiazole and pyrrolidine rings. For instance, derivatives similar to 1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea have shown promising antibacterial and antifungal activities. In vitro assays demonstrated that these compounds can inhibit the growth of various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

The thiazole moiety is known for its anticancer properties. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells. For example, derivatives with similar structures have exhibited significant cytotoxicity against colon carcinoma cell lines . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Enzyme Inhibition

Compounds like 1-(3-chlorophenyl)-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea have been investigated for their ability to inhibit specific enzymes involved in disease processes. Studies have shown that certain thiazole derivatives can act as effective inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and diseases .

Case Studies

Mechanism of Action

The mechanism by which 6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action would depend on the specific application and the biological system in which it is being studied.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Chromene derivatives vary significantly based on substituents and their positions. Below is a comparative analysis of the title compound with structurally related molecules:

Table 1: Structural and Crystallographic Properties

Key Observations:

- The title compound shares a triclinic crystal system (P1) with 6-chloro-4-oxo-4H-chromene-3-carbaldehyde, but its pyrimidine sulfanylmethyl group introduces additional steric bulk and sulfur-mediated interactions .

Reactivity and Functionalization Potential

- Carbaldehyde Group : The 3-carbaldehyde group in the title compound is a reactive site for condensation or nucleophilic addition, similar to other chromene-3-carbaldehydes .

- Pyrimidine Sulfanylmethyl Substituent: The sulfur atom and pyrimidine ring enable thioether bond formation or metal coordination, which is absent in non-sulfur analogs like 6-chloro-4-oxo-4H-chromene-3-carbaldehyde.

- Chlorine Atom : The electron-withdrawing 6-Cl substituent enhances electrophilic reactivity at the chromene core, a feature shared with dichlorinated analogs .

Pharmacological and Application Insights

- Anticancer Potential: Pyrimidine-containing chromenes (e.g., ) exhibit cytotoxicity via topoisomerase inhibition, suggesting the title compound may share similar mechanisms .

- Antimicrobial Activity : Sulfur-containing chromenes often show enhanced antimicrobial effects due to improved membrane permeability .

Biological Activity

6-Chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H9ClN2O3S, with a molecular weight of 332.76 g/mol. The compound features a chromene core with a chloro substituent and a pyrimidine moiety, which may contribute to its biological interactions.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar chromene structures exhibit antimicrobial properties. For instance, chromene derivatives have shown effectiveness against various bacterial strains and fungi, indicating that this compound may possess similar activities. However, specific data on this compound's antimicrobial efficacy remains limited.

Anticancer Properties

Chromene derivatives are often evaluated for their anticancer potential. Research indicates that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. While direct studies on this specific compound are sparse, the structural similarities to known anticancer agents suggest potential activity.

The biological activity of this compound may involve:

- Halogen Bonding : The presence of chlorine atoms can facilitate halogen bonding, which has been shown to enhance binding affinity to biological targets.

- Intercalation : Similar compounds have been reported to intercalate DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways crucial for cancer cell survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-chloro-4-oxo-8-(pyrimidin-2-ylsulfanylmethyl)-4H-chromene-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via multicomponent reactions involving chromene precursors and pyrimidine thiol derivatives. Key steps include:

- Knoevenagel condensation between 4-oxo-chromene intermediates and aldehydes under acid catalysis (e.g., acetic acid) .

- Thioether linkage formation via nucleophilic substitution between pyrimidine-2-thiol and a chloromethyl group on the chromene core. Optimize solvent polarity (e.g., DMF or ethanol) and temperature (60–80°C) to enhance regioselectivity .

- Yield improvement : Use column chromatography (silica gel, ethyl acetate/hexane) for purification, achieving ~65–75% yield .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the compound’s structural characterization?

- Methodology :

- NMR analysis : Compare and chemical shifts with analogous chromene derivatives (e.g., 4-oxo-4H-chromene-3-carbaldehyde) to confirm the aldehyde proton (~9.8 ppm) and pyrimidine sulfanylmethyl group ( 4.2–4.5 ppm for SCH) .

- X-ray crystallography : Use SHELXL for refinement ( ). For example, triclinic crystal systems (space group ) with unit cell parameters ) confirm planar chromene and pyrimidine moieties .

- IR spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm) and thioether bonds (C–S at ~650 cm) .

Q. What structure-activity relationships (SAR) are critical for modifying this compound’s pharmacological potential?

- Methodology :

- Core modifications : Replace the pyrimidine-2-ylsulfanylmethyl group with other heterocycles (e.g., triazoles) to assess impact on bioactivity .

- Electrophilic aldehyde : Protect the aldehyde as a Schiff base during biological assays to prevent nonspecific reactions .

- Chlorine positioning : Compare activity of 6-chloro derivatives with 8-chloro analogs (e.g., 6,8-dichloro-4-oxochromene-3-carbaldehyde) to evaluate halogen bonding effects .

Advanced Research Questions

Q. How can computational modeling predict the compound’s electronic properties and binding affinity?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential maps, highlighting nucleophilic aldehyde and electrophilic pyrimidine regions .

- Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes). Pyrimidine sulfur shows strong van der Waals contacts with hydrophobic pockets, while the aldehyde forms hydrogen bonds with catalytic lysine residues .

Q. What experimental strategies address contradictions in crystallographic data for polymorphic forms?

- Methodology :

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., methanol vs. DCM) to isolate distinct crystal forms. Compare unit cell parameters (e.g., triclinic vs. monoclinic systems) .

- Thermal analysis : Perform DSC to identify phase transitions (~180–200°C) correlating with polymorph stability .

- Hydrogen bonding networks : Analyze differences in intermolecular interactions (e.g., C–H···O vs. π-π stacking) using Mercury software .

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic addition reactions?

- Methodology :

- Kinetic profiling : Monitor aldehyde reactivity with hydrazines or amines via UV-Vis spectroscopy (λ = 300–400 nm for imine formation) .

- Isotopic labeling : Use -labeled aldehydes to track oxygen exchange in aqueous media, confirming hydrolytic stability .

- Competitive experiments : Compare reaction rates with/without pyrimidine substitution to quantify electronic effects (e.g., thioether groups reduce aldehyde electrophilicity by 20%) .

Q. What in vitro assays are suitable for evaluating the compound’s cytotoxicity and selectivity?

- Methodology :

- Cell viability assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7). IC values typically range 10–50 µM, with higher toxicity linked to chloro-substitution .

- Selectivity screening : Test against non-cancerous cells (e.g., HEK293) to calculate therapeutic indices (>3-fold selectivity preferred) .

- Mechanistic probes : Co-treat with ROS scavengers (e.g., NAC) to determine if apoptosis is oxidative stress-dependent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.